

Coumarin 152: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Coumarin 152	
Cat. No.:	B1214713	Get Quote

CAS Number: 53518-14-2

Molecular Formula: C12H10F3NO2

Synonyms: 7-(Dimethylamino)-4-(trifluoromethyl)coumarin, Coumarin 485, C152

This guide provides an in-depth overview of **Coumarin 152** (C152), a versatile fluorescent dye widely utilized in scientific research. It covers the compound's physicochemical properties, spectroscopic characteristics, synthesis, and key applications, with a focus on protocols and data relevant to researchers, scientists, and professionals in drug development.

Core Properties and Data

Coumarin 152 is a member of the 7-aminocoumarin family of dyes, known for their strong fluorescence and sensitivity to the local environment.[1] Its structure, featuring a trifluoromethyl group and a dimethylamino group, imparts unique photophysical properties that make it a valuable tool in various analytical and biological studies.[2]

Physicochemical Properties

The fundamental physical and chemical characteristics of **Coumarin 152** are summarized below.



Property	Value	Reference(s)
CAS Number	53518-14-2	[2][3][4][5]
Molecular Formula	C12H10F3NO2	[2][3][4][5]
Molecular Weight	257.21 g/mol	[2][3][4][5]
Appearance	White to pale yellow or green powder/crystal	[2][3][5]
Melting Point	145 - 149 °C	[2][5]
Purity	≥97%	[2][4]
Solubility	Soluble in organic solvents	[2]
Storage	Store at 2 - 8 °C, protect from light	[2][5]

Spectroscopic Properties

Coumarin 152's utility stems from its fluorescent properties, which are highly dependent on solvent polarity.[6][7] This phenomenon, known as solvatochromism, is characterized by a shift in the absorption and emission spectra in different environments. Generally, as solvent polarity increases, the fluorescence emission red-shifts (moves to a longer wavelength) and its intensity decreases.[8] This sensitivity allows C152 to be used as a probe for microenvironments, such as protein binding sites or lipid membranes.[2][9]

The photophysical behavior of C152 has been studied extensively. In nonpolar solvents, it exhibits unexpectedly lower Stokes' shifts and fluorescence lifetimes.[7] In higher polarity solvents (where the solvent polarity function $\Delta f > \sim 0.2$), a sharp decrease in fluorescence quantum yield and lifetime is observed, which is also strongly temperature-dependent.[6][7] This behavior is attributed to the involvement of a non-fluorescent twisted intramolecular charge transfer (TICT) state, which provides an efficient non-radiative decay channel.[7]



Solvent	Absorption Max (λabs, nm)	Emission Max (λem, nm)	Fluorescence Quantum Yield (Фf)	Fluorescence Lifetime (τf, ns)
Cyclohexane	365	430	0.35	1.48
Benzene	379	466	0.40	2.15
Acetonitrile	387	506	0.20	2.05
Methanol	385	518	0.04	0.42
Water	382	538	0.002	0.05

Note: The data in this table are compiled from a comprehensive study on the photophysical properties of **Coumarin 152** and serve as representative values. Actual values may vary based on experimental conditions such as concentration and temperature.[6]

Experimental Protocols

This section details methodologies for the synthesis of coumarin dyes and the application of **Coumarin 152** in fluorescence spectroscopy.

Synthesis of Coumarin Derivatives: Pechmann Condensation

The Pechmann condensation is a classic and widely used method for synthesizing coumarins from a phenol and a β -ketoester under acidic conditions.[8][10] While a specific protocol for C152 is not readily available in open literature, a general procedure can be adapted using its logical precursors: 3-(dimethylamino)phenol and a trifluoromethyl- β -ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate).

Reactants:

- 3-(Dimethylamino)phenol
- Ethyl 4,4,4-trifluoroacetoacetate

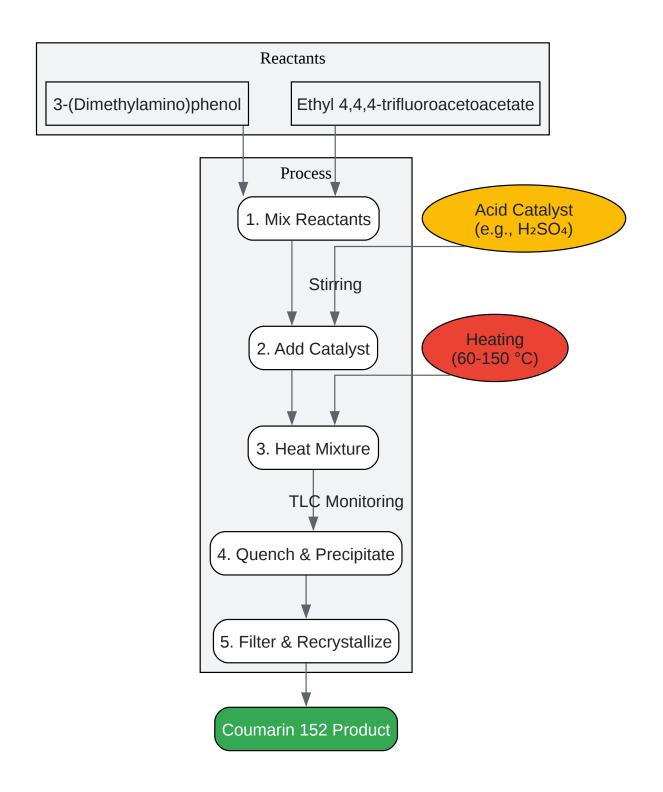


- Acid Catalyst (e.g., concentrated Sulfuric Acid, Methanesulfonic acid, or a Lewis acid like AlCl₃)
- Solvent (optional, non-polar solvents like toluene are often used, though solvent-free conditions are also reported).[8][11]

General Procedure:

- Mixing: Combine equimolar amounts of 3-(dimethylamino)phenol and ethyl 4,4,4-trifluoroacetoacetate in a round-bottom flask. If using a solvent, add it at this stage.
- Catalysis: Slowly add the acid catalyst to the mixture with stirring. The reaction is often exothermic and may require cooling.
- Reaction: Heat the mixture, typically between 60-150 °C, for several hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.
- Purification: Collect the solid product by filtration, wash it with water to remove the acid catalyst, and dry it. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.





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Caption: Generalized workflow for Coumarin 152 synthesis via Pechmann condensation.



Application Protocol: Probing Protein Binding with Fluorescence Spectroscopy

This protocol describes how to use **Coumarin 152** to study its binding interaction with a protein, such as Human Serum Albumin (HSA), using steady-state fluorescence spectroscopy. [12] The principle relies on the change in C152's fluorescence upon binding to the protein.

Materials:

- Coumarin 152 stock solution (e.g., 1 mM in ethanol).
- Human Serum Albumin (HSA) stock solution (e.g., 100 μM in phosphate buffer).
- Phosphate buffer (e.g., pH 7.4).[12]
- · Spectrofluorometer.
- · Quartz cuvettes.

Procedure:

- Sample Preparation:
 - Prepare a series of samples in cuvettes. Each sample should contain a constant concentration of Coumarin 152 (e.g., 5 μM).[12]
 - To each cuvette, add increasing concentrations of the HSA stock solution, creating a titration series (e.g., 0 μM, 2 μM, 4 μM, ..., 50 μM HSA).
 - Ensure the total volume in each cuvette is the same by adding phosphate buffer. Keep the final ethanol concentration from the C152 stock low (<1%) to avoid affecting protein structure.
 - Prepare a "blank" cuvette containing only the buffer.
- Instrument Setup:
 - Turn on the spectrofluorometer and allow the lamp to warm up.



- Set the excitation wavelength. A common choice for C152 is around 380-390 nm.[6][10]
- Set the emission scan range (e.g., 420 nm to 650 nm) to capture the full fluorescence spectrum.
- Optimize excitation and emission slit widths to balance signal intensity and spectral resolution.

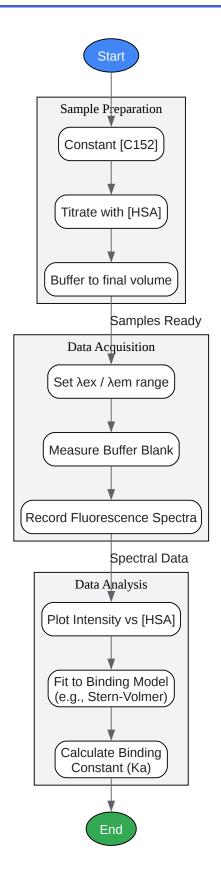
Data Acquisition:

- Place the "blank" sample in the spectrofluorometer and record a blank scan to account for buffer Raman scattering and background noise.
- Measure the fluorescence spectrum of each sample in the titration series, starting from the one with only C152 and progressing to the highest HSA concentration.
- Subtract the blank spectrum from each sample spectrum.

Data Analysis:

- Observe the changes in the fluorescence spectra. Binding to HSA will likely cause an increase in fluorescence intensity and a blue-shift (shift to shorter wavelength) in the emission maximum as C152 moves from the polar aqueous environment to a more nonpolar binding pocket.[12]
- Plot the change in fluorescence intensity at the emission maximum against the HSA concentration.
- Use the binding isotherm data to calculate the binding constant (K_a) and the number of binding sites (n) using appropriate models, such as the Stern-Volmer or Scatchard equations.





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Caption: Experimental workflow for studying protein-ligand binding using **Coumarin 152**.



Key Applications and Logical Relationships

Coumarin 152 is not typically used as a therapeutic agent itself, but rather as a fluorescent probe in various research and development contexts.[4][13] Its primary value lies in its ability to report on its immediate molecular environment.

- Fluorescent Probe: It is widely used as a fluorescent probe in biological assays to visualize cellular processes.[2]
- Solvation Dynamics: Its sensitivity to solvent polarity makes it an ideal tool for studying solvation dynamics in complex systems like lipid bilayers and micelles.[7][9] Time-resolved fluorescence emission can be used to measure how the environment around the probe reorganizes following photoexcitation.[9]
- Sensors: C152 is employed in the development of sensors for detecting pH changes and the presence of metal ions.[2]
- Laser Dyes: Like many coumarins, C152 is a useful laser dye for the blue-green region of the spectrum.[4]
- Environmental Monitoring: The compound can be utilized in environmental studies to track pollutants.[2]

The relationship between solvent polarity and the dye's emission spectrum is a foundational concept for its application as a probe.





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Caption: Principle of solvatochromism for **Coumarin 152** as an environmental probe.

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